Physico-chemical properties of "Methyl 5-bromo-2-(chlorosulfonyl)benzoate"
Physico-chemical properties of "Methyl 5-bromo-2-(chlorosulfonyl)benzoate"
The following technical guide is structured as a high-level monograph for research and development professionals. It prioritizes functional reactivity, structural dynamics, and safety protocols over generic descriptions.
Optimizing Scaffold Utility in Medicinal Chemistry & Agrochemical Synthesis[1][2]
Executive Summary
Methyl 5-bromo-2-(chlorosulfonyl)benzoate (CAS: 736948-72-4) is a tri-functionalized aromatic scaffold characterized by high orthogonal reactivity.[1] It serves as a critical "linchpin" intermediate in the synthesis of fused heterocyclic systems, particularly saccharin derivatives , 1,2-benzothiazine-1,1-dioxides , and sultams .[1]
Its value lies in its three distinct reactive handles:
-
Sulfonyl Chloride (C2): Highly electrophilic; susceptible to rapid nucleophilic attack by amines/alcohols.[1][2]
-
Methyl Ester (C1): Modulate electrophile for cyclization or hydrolysis.[1]
-
Aryl Bromide (C5): Stable handle for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).[1]
This guide provides the physico-chemical baseline and handling protocols necessary to utilize this compound without degrading its sensitive sulfonyl chloride moiety.[1]
Chemical Identity & Structural Dynamics
| Property | Detail |
| IUPAC Name | Methyl 5-bromo-2-(chlorosulfonyl)benzoate |
| CAS Number | 736948-72-4 |
| Molecular Formula | C₈H₆BrClO₄S |
| Molecular Weight | 313.55 g/mol |
| SMILES | COC(=O)C1=C(S(=O)(=O)Cl)C=CC(Br)=C1 |
| Physical State | Off-white to pale yellow solid (low melting point) |
Structural Analysis
The molecule features a 1,2,5-substitution pattern on the benzene ring.[1]
-
Electronic Push-Pull: The sulfonyl chloride (electron-withdrawing) at C2 and the ester at C1 create a highly electron-deficient ring system.[1] The bromine at C5 is para to the sulfonyl group, further deactivating the ring towards electrophilic aromatic substitution but activating it for nucleophilic aromatic substitution (SNAr) under forcing conditions if the chloride leaves (though the sulfonyl chloride is the primary electrophile).[1]
-
Steric Environment: The ortho relationship between the methyl ester and the chlorosulfonyl group is the defining feature.[1] This proximity facilitates intramolecular cyclization .[1] Upon reaction with a primary amine, the resulting sulfonamide nitrogen can easily attack the ester carbonyl to form a six-membered saccharin-like ring.[1]
Physico-Chemical Properties
| Parameter | Value / Description | Context for Application |
| Solubility | Soluble in DCM, THF, EtOAc, DMF. | Avoid protic solvents (MeOH, EtOH, Water) to prevent solvolysis.[1] |
| LogP (Calc) | ~2.5 - 3.1 | Moderate lipophilicity; suitable for organic phase extraction.[1] |
| Stability | Moisture Sensitive (Lachrymator) | Hydrolyzes rapidly to the sulfonic acid (Methyl 5-bromo-2-sulfobenzoate) and HCl gas upon contact with water.[1] |
| Reactivity Rank | SO₂Cl > COOMe > Ar-Br | Chemoselective functionalization is controlled by temperature and stoichiometry.[1] |
Reactivity & Synthetic Applications
The core utility of this scaffold is the ability to perform sequential, orthogonal functionalization.[1] The diagram below illustrates the divergent pathways available from this single precursor.
Pathway Visualization
Caption: Divergent synthesis pathways. The sulfonyl chloride is the primary point of attack, followed by optional cyclization or cross-coupling.[1]
Key Reaction Classes
-
Sulfonamide Formation (The Primary Vector): Reaction with primary or secondary amines in the presence of a non-nucleophilic base (e.g., DIPEA, Pyridine) yields the sulfonamide.[1]
-
Note: If a primary amine is used, spontaneous cyclization to the sultam may occur if the temperature is elevated.[1]
-
-
Palladium-Catalyzed Cross-Coupling: The C5-Bromine bond remains intact during sulfonylation.[1] It serves as an excellent handle for Suzuki, Sonogashira, or Buchwald-Hartwig couplings to install biaryl systems or solubilizing groups after the core ring is established.[1]
Experimental Protocols
Protocol A: General Sulfonamide Synthesis (Self-Validating)
Objective: Selective functionalization of the sulfonyl chloride without hydrolyzing the ester.[1]
Reagents:
-
Methyl 5-bromo-2-(chlorosulfonyl)benzoate (1.0 eq)[1]
-
Amine (R-NH₂) (1.05 eq)[1]
-
Triethylamine (TEA) or DIPEA (1.2 eq)[1]
-
Solvent: Anhydrous Dichloromethane (DCM) or THF.[1]
Procedure:
-
Setup: Flame-dry a round-bottom flask and purge with Nitrogen/Argon.
-
Dissolution: Dissolve the benzoate (1.0 eq) in anhydrous DCM (0.1 M concentration). Cool to 0°C (ice bath).
-
Why? Cooling suppresses side reactions and controls the exotherm of the sulfonyl chloride reaction.[1]
-
-
Addition: Mix the Amine and Base in a separate vial with DCM. Add this solution dropwise to the benzoate solution over 15 minutes.
-
Validation: The solution should remain clear. Cloudiness suggests amine salt formation (normal) or moisture ingress.[1]
-
-
Reaction: Stir at 0°C for 30 minutes, then allow to warm to Room Temperature (RT) for 1-2 hours.
-
Workup: Quench with water. Extract with DCM.[1][3] Wash organic layer with 1N HCl (to remove excess amine/base) and Brine.[1] Dry over MgSO₄.[1]
Protocol B: Handling & Storage (Safety Critical)
This compound is a corrosive lachrymator .[1]
-
Storage: Store at 2-8°C under an inert atmosphere (Argon/Nitrogen). Keep the container tightly sealed to prevent hydrolysis.[1]
-
PPE: Wear chemical-resistant gloves (Nitrile/Neoprene), safety goggles, and a lab coat.[1] Handle only in a functioning fume hood.
-
Spill Management: Do not use water. Adsorb with dry sand or vermiculite.[1] Neutralize with a dilute sodium bicarbonate solution only after the bulk material has been collected.[1]
References
-
PubChem. Methyl 5-bromo-2-(chlorosulfonyl)benzoate (Compound).[1][4] National Library of Medicine.[1] Available at: [Link][1]
-
Shafiq, M. et al. (2009).[1][3] Methyl 5-bromo-2-[methyl(methylsulfonyl)amino]benzoate.[1][3][5] Acta Crystallographica Section E. (Demonstrates the sulfonamide product structure). Available at: [Link]
Sources
- 1. methyl 3-bromo-5-(chlorosulfonyl)benzoate | 668261-21-0 [sigmaaldrich.com]
- 2. Methyl 2-bromo-5-(chlorosulfonyl)benzoate | 924867-87-8 | Benchchem [benchchem.com]
- 3. Methyl 5-bromo-2-[methyl(methylsulfonyl)amino]benzoate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PubChemLite - Methyl 5-bromo-2-(chlorosulfonyl)benzoate (C8H6BrClO4S) [pubchemlite.lcsb.uni.lu]
- 5. Methyl 5-bromo-2-[meth-yl(methyl-sulfon-yl)amino]benzoate - PubMed [pubmed.ncbi.nlm.nih.gov]
